molecular formula C15H19N3O3S4 B5512707 N-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-3,5-BIS(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBOXAMIDE

N-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-3,5-BIS(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B5512707
M. Wt: 417.6 g/mol
InChI Key: JPLSPRMSBDOXEW-UHFFFAOYSA-N
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Description

N-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-3,5-BIS(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, sulfonamide group, and multiple methylsulfanyl groups

Properties

IUPAC Name

N-[2-[(4-methylphenyl)sulfonylamino]ethyl]-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S4/c1-10-4-6-11(7-5-10)25(20,21)17-9-8-16-13(19)12-14(22-2)18-24-15(12)23-3/h4-7,17H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLSPRMSBDOXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=C(SN=C2SC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-3,5-BIS(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with ethylenediamine to form the sulfonamide intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to introduce the thiazole ring and methylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-3,5-BIS(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

N-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-3,5-BIS(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-3,5-BIS(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-3,5-BIS(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBOXAMIDE is unique due to its combination of a thiazole ring, sulfonamide group, and multiple methylsulfanyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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